molecular formula C14H11ClN2O2 B5570034 N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide

N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide

Cat. No.: B5570034
M. Wt: 274.70 g/mol
InChI Key: QEOQNUXERJFDPM-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzylidene)-4-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazones. It is commonly known as 3-Cl-HBH and has gained significant attention in recent years due to its potential biological activities.

Scientific Research Applications

Synthesis and Characterization N'-(3-chlorobenzylidene)-4-hydroxybenzohydrazide belongs to a class of compounds known as Schiff bases, which are synthesized through the condensation of an aldehyde with an amine. These compounds, including similar N'-substituted benzohydrazide derivatives, have been extensively studied for their chemical properties, including their synthesis, characterization, and structural analysis through techniques such as FT-IR, NMR spectroscopy, and single crystal X-ray analysis (Sirajuddin et al., 2013).

Biological Activities Schiff bases, including this compound analogs, exhibit a wide range of biological activities. They have been screened for antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities, demonstrating remarkable effectiveness in each area. These compounds have shown significant interaction with salmon sperm DNA (SS-DNA) via an intercalation mode of interaction, indicating their potential as DNA-targeting agents. Their antimicrobial activity against various bacterial and fungal strains has been noted, with minimum inhibitory concentrations ranging significantly, showcasing their potential in developing new antimicrobial agents. Furthermore, they exhibit cytotoxic activities comparable to controls, highlighting their potential in cancer research (Sirajuddin et al., 2013).

Antioxidant Properties The antioxidant activity of Schiff bases, including those similar to this compound, has been explored through their ability to scavenge free radicals. This activity is crucial in combating oxidative stress in biological systems, which is linked to various chronic diseases. These compounds have been found to exhibit antioxidant activity comparable to that of known antioxidants, such as ascorbic acid, making them potential candidates for antioxidant therapy (Sirajuddin et al., 2013).

Safety and Hazards

Sigma-Aldrich mentions that they provide this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound.

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOQNUXERJFDPM-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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